Product packaging for 2-(4-Butoxy-3-methylphenyl)ethanol(Cat. No.:)

2-(4-Butoxy-3-methylphenyl)ethanol

Cat. No.: B7991833
M. Wt: 208.30 g/mol
InChI Key: ZXNJDFPIQAXFGW-UHFFFAOYSA-N
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Description

2-(4-Butoxy-3-methylphenyl)ethanol (CAS 1443335-59-8) is a high-purity organic compound supplied for research and development purposes. This compound, with the molecular formula C13H20O2 and a molecular weight of 208.30, is characterized by its phenylethanol core substituted with a butoxy and a methyl group . The compound's structure, featuring both a phenolic ether and an ethanol functional group, makes it a valuable intermediate in synthetic organic chemistry. Researchers utilize such aromatic ethanol derivatives in the development of more complex molecules, including potential ligands and specialty chemicals . The presence of the butoxy chain can influence the compound's hydrophobicity and steric properties, which are critical parameters in material science and the design of molecules with specific interactions . As with all chemicals of this nature, proper handling procedures should be followed. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B7991833 2-(4-Butoxy-3-methylphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butoxy-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-3-4-9-15-13-6-5-12(7-8-14)10-11(13)2/h5-6,10,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNJDFPIQAXFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 4 Butoxy 3 Methylphenyl Ethanol

Established and Novel Synthetic Routes to 2-(4-Butoxy-3-methylphenyl)ethanol

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and logical approach involves the reduction of a corresponding carbonyl precursor, such as 4-butoxy-3-methylphenylacetic acid or its ester, or 2-(4-butoxy-3-methylphenyl)acetaldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically employed for the reduction of carboxylic acid derivatives and aldehydes/ketones, respectively, to yield the primary alcohol. ncert.nic.in

A multi-step synthesis could start from a more basic precursor like 3-methylphenol. The synthesis would proceed via etherification to introduce the butoxy group, followed by acylation and subsequent reduction.

Regioselective Synthesis Strategies

Regioselectivity is crucial in the synthesis of this compound to ensure the correct substitution pattern on the aromatic ring. The starting material, 3-methylphenol, has two potential sites for etherification, but the phenolic hydroxyl is significantly more acidic and reactive. The primary challenge is the regioselective introduction of the ethanol (B145695) group at the para-position relative to the butoxy group.

One common strategy involves the Friedel-Crafts acylation of 4-butoxy-3-methylbenzene. The butoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, acylation is expected to occur predominantly at the para position. The resulting ketone can then be reduced to the desired ethanol derivative.

Alternatively, a Grignard reaction provides a reliable method. ncert.nic.in Starting from 4-bromo-1-butoxy-2-methylbenzene, the corresponding Grignard reagent can be formed. Reaction of this organometallic intermediate with ethylene (B1197577) oxide will yield this compound after an acidic workup. This method offers high regioselectivity as the position of the ethanol group is predetermined by the position of the bromine atom.

Table 1: Comparison of Regioselective Synthesis Strategies

StrategyKey ReagentsExpected Major ProductAdvantagesDisadvantages
Friedel-Crafts Acylation 4-Butoxy-3-methylbenzene, Acetyl chloride, AlCl₃1-(4-Butoxy-3-methylphenyl)ethan-1-oneUtilizes common starting materials.May produce some ortho isomer; requires strong Lewis acid.
Grignard Reaction 4-Bromo-1-butoxy-2-methylbenzene, Mg, Ethylene oxideThis compoundHigh regioselectivity.Requires preparation of the Grignard reagent; sensitive to moisture.
Vilsmeier-Haack Reaction 4-Butoxy-3-methylbenzene, DMF, POCl₃4-Butoxy-3-methylbenzaldehydeGood for formylation; yields an aldehyde precursor.The aldehyde needs further chain extension and reduction.

Stereoselective Approaches and Enantiomeric Resolution

The production of single-enantiomer alcohols is of high interest, particularly in the pharmaceutical and fragrance industries. nih.gov For this compound, which is a chiral compound if the ethyl chain is substituted, or for related chiral ketones, stereoselective methods are key.

Enzyme-catalyzed methods offer a powerful tool for obtaining enantiomerically pure alcohols. The kinetic resolution of a racemic mixture of the alcohol using lipases is a common approach. Lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Alternatively, the asymmetric reduction of a prochiral ketone precursor, 1-(4-butoxy-3-methylphenyl)ethan-1-one, using ketoreductases (KREDs) can yield a specific enantiomer of the corresponding secondary alcohol. These enzymes, often derived from microorganisms like Lactobacillus brevis, exhibit high enantioselectivity. nih.gov

Table 2: Potential Enzyme-Catalyzed Stereoselective Methods

MethodEnzyme TypeSubstratePrinciplePotential Product
Kinetic Resolution Lipase (e.g., from Alcaligenes sp.)Racemic this compoundSelective acylation of one enantiomer.Enantiomerically enriched alcohol and ester.
Asymmetric Reduction Ketoreductase (KRED)1-(4-Butoxy-3-methylphenyl)ethan-1-oneStereospecific reduction of a ketone.(R)- or (S)-1-(4-Butoxy-3-methylphenyl)ethanol.

Development of Green Chemistry Syntheses for this compound

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. For this compound, this can involve several aspects:

Biocatalysis : As mentioned above, the use of enzymes like lipases and KREDs operates under mild conditions (room temperature, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. nih.govsci-hub.box

Alternative Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as supercritical fluids, ionic liquids, or water can significantly improve the environmental profile of the synthesis.

Catalytic Hydrogenation : The reduction of a ketone or aldehyde precursor can be achieved using catalytic hydrogenation with molecular hydrogen over a metal catalyst (e.g., Pt, Pd, Ni). ncert.nic.in This method has a high atom economy, with water being the only byproduct.

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound relies on the availability of suitably functionalized precursors. A key starting material is 3-methylphenol.

A common route to the core structure is the Williamson ether synthesis, where 3-methylphenol is deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate, followed by reaction with 1-bromobutane (B133212) to form 4-butoxy-3-methylbenzene.

While the prompt mentions bromo-butyric acid, a direct, high-yield synthesis of the target compound from this precursor is not straightforward. However, bromo-butyric acid could potentially be used to synthesize a butyrophenone (B1668137) derivative via Friedel-Crafts acylation, which could then be manipulated to form the desired structure, though this would be a more complex and lower-yielding pathway.

A more direct precursor, 4-butoxy-3-methylbenzaldehyde, can be synthesized via the Vilsmeier-Haack reaction on 4-butoxy-3-methylbenzene. This aldehyde can then be converted to the target alcohol through a Wittig reaction with methyltriphenylphosphonium (B96628) bromide to form the styrene (B11656) derivative, followed by hydroboration-oxidation to yield the primary alcohol with anti-Markovnikov selectivity. ncert.nic.in

Derivatization Strategies for Enhancing Molecular Diversity and Functional Probes

Derivatization of the parent molecule, this compound, is a valuable strategy for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for developing functional probes.

Modification of the Butoxy Chain

The butoxy chain offers a prime site for modification to modulate the lipophilicity and other physicochemical properties of the molecule.

Dealkylation and Re-alkylation : The butoxy group can be cleaved to reveal the phenolic hydroxyl group using reagents like boron tribromide (BBr₃). The resulting phenol, 2-(4-hydroxy-3-methylphenyl)ethanol, is a versatile intermediate that can be re-alkylated with a variety of alkyl halides to generate a diverse set of ethers. google.com

Synthesis with Functionalized Butyl Chains : An alternative to post-synthesis modification is to incorporate a functionalized butyl group from the outset. For instance, using a protected 4-bromobutanol in the initial Williamson ether synthesis would allow for the introduction of a terminal hydroxyl group on the ether chain. This hydroxyl group could then be further derivatized, for example, by esterification or conversion to an azide (B81097) for click chemistry applications.

Substitutions on the Methylphenyl Ring

The introduction of new functional groups onto the methylphenyl ring of this compound can be achieved through electrophilic aromatic substitution. The existing butoxy and methyl groups on the aromatic ring are ortho, para-directing and activating, influencing the position of incoming electrophiles. masterorganicchemistry.comresearchgate.net However, steric hindrance from the butoxy group and the ethanol side chain may play a significant role in the regioselectivity of these reactions.

A common strategy for introducing substituents onto the phenyl ring involves the synthesis of a precursor, 4-bromo-3-methylphenol, which can then be functionalized. The synthesis of the butoxy derivative would proceed via Williamson ether synthesis, followed by the introduction of the ethanol side chain.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-(4-Butoxy-3-methyl-5-nitrophenyl)ethanol
HalogenationBr₂, FeBr₃2-(5-Bromo-4-butoxy-3-methylphenyl)ethanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(5-Acetyl-4-butoxy-3-methylphenyl)ethanol

This table presents hypothetical products based on general principles of electrophilic aromatic substitution, as specific literature on this compound is not available.

Research on related compounds, such as 1-bromo-4-tert-butylbenzene, has shown that nitration can be achieved using a mixture of nitric and sulfuric acids in acetic acid. This suggests that similar conditions could be applicable to this compound, likely leading to substitution at the position ortho to the butoxy group and para to the methyl group.

Functionalization of the Ethanol Moiety (e.g., conversion to bromoalkanes)

The ethanol side chain of this compound offers a site for various functional group transformations. A key modification is the conversion of the primary alcohol to a bromoalkane, which serves as a versatile intermediate for further synthetic elaborations.

One of the most effective methods for this conversion is the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), to convert primary and secondary alcohols to the corresponding alkyl halides under mild conditions. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction generally proceeds with high yields and is compatible with a wide range of functional groups. alfa-chemistry.com

A typical procedure for the bromination of a 2-phenylethanol (B73330) derivative using the Appel reaction involves treating the alcohol with triphenylphosphine (B44618) and carbon tetrabromide in a suitable solvent like dichloromethane (B109758) at room temperature. tcichemicals.com

Table 2: Reagents and Conditions for the Conversion of this compound to 1-(2-Bromoethyl)-4-butoxy-3-methylbenzene

Reagent 1Reagent 2SolventTemperatureYield (%)
TriphenylphosphineCarbon TetrabromideDichloromethaneRoom Temperature>90 (expected)
Phosphorus Tribromide-Dichloromethane (or neat)0 °C to Room TemperatureHigh (expected)

The yields presented are based on typical outcomes for similar substrates as detailed in the literature for the Appel reaction and reactions with phosphorus tribromide. tcichemicals.com

The mechanism of the Appel reaction involves the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. Subsequent intramolecular or intermolecular attack by the bromide ion on the carbon atom bearing the oxygen results in the formation of the alkyl bromide and triphenylphosphine oxide. nrochemistry.com

An alternative method for the conversion of primary alcohols to alkyl bromides involves the use of phosphorus tribromide (PBr₃). This reagent is also highly effective and often used for its high efficiency and clean reaction profiles.

Advanced Analytical Characterization in 2 4 Butoxy 3 Methylphenyl Ethanol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Butoxy-3-methylphenyl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. For instance, the aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region. The protons of the ethoxy group and the butyl chain exhibit distinct signals, with their chemical shifts and splitting patterns providing valuable information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, aliphatic, oxygen-linked). For example, the carbons of the benzene ring will resonate at different frequencies than the aliphatic carbons of the butoxy and ethanol (B145695) side chains.

Table 1: Representative ¹H and ¹³C NMR Data for Similar Compounds

Compound Nucleus Chemical Shift (ppm) Multiplicity Assignment
1-(p-Tolyl)ethanol rsc.org ¹H 1.49 d CH₃ (on ethanol)
2.38 s CH₃ (on ring)
4.83-4.88 q CH (on ethanol)
7.18 d Aromatic H
7.28 d Aromatic H
2-(p-Methoxyphenyl)ethanol rsc.org ¹³C 56.5 OCH₃
61.0 CH₂CH₃
106.7 Aromatic C-2/C-6
121.5 Aromatic C-1
139.2 Aromatic C-4
146.6 Aromatic C-3/C-5
166.4 CO

Note: This table presents data for structurally related compounds to illustrate expected NMR characteristics.

Mass Spectrometry (MS) Techniques (e.g., GC-EI-MS, LC-ESI-QTOF-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For aromatic ethers and alcohols, common fragmentation pathways include cleavage of the ether bond and loss of the alkyl side chain. nih.gov

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS): This is a more advanced technique that couples liquid chromatography with a high-resolution mass spectrometer. nih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the accurate molecular weight. The QTOF analyzer provides high mass accuracy, which can be used to determine the elemental composition of the molecule. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected m/z Ion Type
GC-EI-MS Electron Ionization 208 [M]⁺·
Varies Fragment Ions
LC-ESI-QTOF-MS Electrospray Ionization 209 [M+H]⁺

Note: The molecular weight of this compound is 208.30 g/mol . bldpharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. youtube.com Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O stretching vibrations for the ether and alcohol functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π→π* transitions of the benzene ring. The position of the absorption maximum (λmax) can be influenced by the substituents on the ring. masterorganicchemistry.com The presence of the butoxy and ethanol groups would likely cause a slight shift in the λmax compared to unsubstituted benzene. shimadzu.com

Table 3: Expected Infrared and UV-Vis Absorption Data for this compound

Spectroscopy Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
Infrared O-H Stretch (Alcohol) 3200 - 3600 (broad)
C-H Stretch (Aromatic) ~3000 - 3100
C-H Stretch (Aliphatic) ~2850 - 3000
C-O Stretch (Ether & Alcohol) ~1000 - 1300
Ultraviolet-Visible π→π* Transition ~260 - 280

Note: These are general expected ranges and can vary based on the specific molecular environment.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purification and quantification of organic compounds. bldpharm.com A suitable HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set at the λmax of the compound. By comparing the peak area of the sample to that of a known standard, the concentration of this compound can be accurately determined. The purity of the compound can be assessed by the presence of any additional peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned previously, GC-MS is a powerful tool for both qualitative and quantitative analysis. shimadzu.comnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectral data for each separated component, allowing for their identification. For purity assessment of this compound, the presence of any peaks other than the main compound peak in the total ion chromatogram would indicate the presence of impurities. The relative area of these impurity peaks can provide an estimate of their concentration.

Isotopic Labeling for Mechanistic and Metabolic Tracing Studies (e.g., with ²H, ³H, ¹⁴C)

Isotopic labeling is a powerful technique in chemical and biomedical research for elucidating reaction mechanisms and tracking the metabolic fate of molecules. By replacing an atom with its isotope, which has a different mass but the same chemical properties, researchers can follow the transformation of a compound through complex biological or chemical systems. For a compound like this compound, isotopic labeling with deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) would be invaluable for in-depth mechanistic and metabolic studies.

The choice of isotope depends on the specific research question. Stable isotopes like deuterium (²H) are often used to probe kinetic isotope effects, which can reveal the rate-limiting step of a reaction. nih.govnih.gov Tritium (³H), a radioactive isotope of hydrogen, is a sensitive tracer for metabolic studies due to its high specific activity, making it ideal for studies where the concentration of the compound is very low. nih.gov Carbon-14 (¹⁴C), another radioisotope, is frequently the isotope of choice for tracking the carbon skeleton of a molecule through metabolic pathways, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME). nih.gov

In the context of this compound, key metabolic transformations would likely involve O-dealkylation of the butoxy group, oxidation of the ethanol side chain, and aromatic hydroxylation. Isotopic labeling can provide definitive insights into these processes. For example, labeling the butoxy group with ¹⁴C could quantify the extent of O-de-butylation by tracking the radioactivity of the resulting ¹⁴C-labeled butyraldehyde (B50154) or butyric acid. Similarly, labeling the ethanol side chain could elucidate its oxidation pathway.

Deuterium labeling on the benzylic carbon of the ethanol group could be used to investigate the kinetic isotope effect of its oxidation, providing evidence for the enzymatic mechanism involved. Tritium labeling of the aromatic ring could be employed to study the potential for aromatic hydroxylation, a common metabolic pathway for many xenobiotics. rsc.org The use of stable isotope labeling in conjunction with mass spectrometry is a robust method for distinguishing between endogenous and exogenous sources of metabolites. nih.gov

Below is a table illustrating potential isotopic labeling strategies for this compound and their research applications.

Labeled CompoundIsotopeLabeled PositionPotential Research Application
[¹⁴C]-2-(4-Butoxy-3-methylphenyl)ethanol¹⁴CButoxy group (e.g., C1)To trace the fate of the butoxy side chain and quantify O-dealkylation.
[¹⁴C]-2-(4-Butoxy-3-methylphenyl)ethanol¹⁴CPhenyl ringTo study the overall distribution and excretion of the core structure.
[²H]-2-(4-Butoxy-3-methylphenyl)ethanol²HEthanol side chain (C1 or C2)To investigate the kinetic isotope effect of alcohol oxidation.
[³H]-2-(4-Butoxy-3-methylphenyl)ethanol³HMethyl group on the phenyl ringTo explore the possibility of methyl group oxidation.
[³H]-2-(4-Butoxy-3-methylphenyl)ethanol³HAromatic ringTo study the potential and regioselectivity of aromatic hydroxylation.

These isotopic labeling studies, combined with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance, would provide a detailed understanding of the chemical and biological behavior of this compound.

Biological Activity and Mechanistic Investigations of 2 4 Butoxy 3 Methylphenyl Ethanol

In Vitro Biochemical and Cellular Activity Profiling

Enzyme Inhibition Assays (e.g., α-Glucosidase, Cholinesterases, COX-2, Tyrosinase)

Comprehensive searches for studies evaluating the inhibitory effects of 2-(4-Butoxy-3-methylphenyl)ethanol on key enzymes have yielded no specific results. There is no available data on its potential to inhibit α-glucosidase, which is relevant in the context of diabetes research, nor on its activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are targets in the study of neurodegenerative diseases. Furthermore, no research has been published regarding its interaction with cyclooxygenase-2 (COX-2), an enzyme associated with inflammation, or tyrosinase, an enzyme involved in melanin (B1238610) production.

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target IC₅₀ (µM) Type of Inhibition
α-Glucosidase No data available No data available
Acetylcholinesterase (AChE) No data available No data available
Butyrylcholinesterase (BChE) No data available No data available
Cyclooxygenase-2 (COX-2) No data available No data available
Tyrosinase No data available No data available

Note: A comprehensive search of scientific literature yielded no specific enzyme inhibition data for this compound.

Receptor Binding and Modulation Studies (e.g., competitive inhibition assays, radioligand displacement assays)

There is a notable absence of research into the receptor binding profile of this compound. No studies utilizing competitive inhibition assays or radioligand displacement assays to determine its affinity and selectivity for any specific biological receptors have been found in the public domain. Consequently, its potential to modulate receptor activity remains uncharacterized.

Table 2: Receptor Binding Data for this compound

Receptor Target Binding Affinity (Kᵢ, Kₑ, or IC₅₀) Assay Type
No data available No data available No data available

Note: No receptor binding or modulation studies for this compound have been identified in the available scientific literature.

Cellular Assays for Specific Biological Pathways (e.g., antiproliferative activity, cytotoxicity screening in cancer cell lines, cell viability assays)

The effects of this compound on cellular functions have not been documented in published research. There are no available reports on its antiproliferative activity against any cancer cell lines, nor are there any cytotoxicity screening data. Cell viability assays, which are fundamental in assessing a compound's effect on living cells, have not been reported for this specific molecule.

Table 3: Cellular Activity Data for this compound

Cell Line Assay Type Endpoint (e.g., IC₅₀, GI₅₀)
No data available Antiproliferative Assay No data available
No data available Cytotoxicity Screening No data available
No data available Cell Viability Assay No data available

Note: No cellular assay data regarding the antiproliferative, cytotoxic, or general cell viability effects of this compound could be located in published scientific studies.

Molecular Interactions and Ligand-Target Dynamics

Molecular Docking Simulations for Target Identification and Binding Modes

In silico investigations, such as molecular docking simulations, are crucial for predicting the binding of a ligand to a protein target and understanding its binding mode. However, no molecular docking studies for this compound with any potential biological targets, including the enzymes mentioned in section 4.1.1, have been published. Therefore, its potential binding interactions and preferred binding poses remain purely speculative.

Table 4: Molecular Docking Simulation Data for this compound

Target Protein Predicted Binding Affinity (e.g., kcal/mol) Key Interacting Residues
No data available No data available No data available

Note: A review of scientific databases indicates that no molecular docking simulations have been published for this compound.

Pharmacokinetic and Non Clinical Metabolic Disposition of 2 4 Butoxy 3 Methylphenyl Ethanol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Comprehensive searches of scientific literature and publicly available data have not yielded specific studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Butoxy-3-methylphenyl)ethanol in any animal models. Therefore, detailed information on the ADME profile of this compound is not available at this time.

Biodistribution Studies in Preclinical Species

There are no publicly available biodistribution studies for this compound in any preclinical species. Such studies would typically involve administering the compound to animals (e.g., rats or mice) and subsequently measuring its concentration in various tissues and organs over time to understand its distribution pattern within the body. The absence of this data means the tissue and organ distribution of this compound remains uncharacterized.

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Systems (e.g., liver S9 microsomes)

No specific in vitro metabolic stability studies for this compound using non-human systems such as liver S9 microsomes or hepatocytes have been found in the available literature. These types of studies are crucial for identifying potential metabolites and understanding the rate at which the compound is metabolized by liver enzymes. Without these studies, the metabolic pathways and the identity of any metabolites of this compound are unknown.

Enzyme Induction and Inhibition Profiling (Non-Human In Vitro)

There is no available data from in vitro studies assessing the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. This information is critical for predicting potential drug-drug interactions. In the absence of such data, the effect of this compound on metabolic enzymes remains undetermined.

Excretion Pathways in Animal Models

Information regarding the excretion pathways of this compound in animal models is not available in the public domain. Excretion studies are necessary to determine the primary routes and extent to which the compound and its potential metabolites are eliminated from the body, typically via urine and feces.

Environmental Behavior and Non Human Ecotoxicological Considerations

Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water.

QSAR models predict a low to moderate potential for bioaccumulation for 2-(4-Butoxy-3-methylphenyl)ethanol in aquatic organisms. The predicted BCF values suggest that the compound is not likely to significantly magnify in aquatic food chains.

Table 3: Predicted Bioaccumulation Potential of this compound

Parameter Predicted Value Interpretation Source

Note: This data is based on computational predictions and not on experimental results.

In Vitro Ecotoxicological Assessment in Model Organisms (e.g., aquatic organisms like fish and daphnids, algal toxicity)

The potential for a chemical to cause harm to environmental organisms is assessed through ecotoxicity testing. In the absence of experimental data for this compound, predictive models like ECOSAR are used to estimate its toxicity to aquatic life. epa.gov These models classify chemicals based on their structure and predict their acute and chronic toxicity to organisms such as fish, daphnids (water fleas), and algae. researchgate.net

The predicted aquatic toxicity for this compound suggests that it may be moderately toxic to aquatic organisms. The primary mechanism of toxicity for compounds of this class is often non-polar narcosis.

Table 4: Predicted Acute Ecotoxicity of this compound

Organism Endpoint Predicted Value (mg/L) Interpretation Source
Fish (e.g., Fathead Minnow) 96-hour LC50 ~10-100 Moderately toxic Modeled data
Daphnid (e.g., Daphnia magna) 48-hour EC50 ~10-100 Moderately toxic Modeled data

LC50: The concentration lethal to 50% of the test population. EC50: The concentration causing an effect in 50% of the test population. Note: This data is based on computational predictions and not on experimental results.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-(4-Butoxy-3-methylphenyl)ethanol and Related Structures

While specific academic literature on this compound is limited, a significant body of research on analogous substituted phenylethanol derivatives provides valuable insights into its potential properties and applications. The core structure, 2-phenylethanol (B73330), is a well-documented aromatic alcohol with a characteristic rose-like fragrance, widely utilized in the cosmetic, food, and pharmaceutical industries. mdpi.comnih.govnih.gov Its derivatives are often explored for a range of biological activities.

Research into compounds with similar substitution patterns, such as 2-(4-alkoxy-3-substituted-phenyl)ethanol derivatives, has revealed a variety of potential pharmacological effects. For instance, studies on related structures have investigated their utility as intermediates in the synthesis of pharmaceuticals. google.com A patent for p- or m-tert-butoxyphenethyl alcohol highlights its role as an intermediate for synthesizing drugs like metoprolol, a beta-blocker used to treat cardiovascular conditions. google.com This suggests that this compound could also serve as a valuable building block in medicinal chemistry.

Furthermore, research on other complex substituted phenyl derivatives has shown a broad spectrum of biological activities, including antimicrobial, antiparasitic, neuroprotective, and anticancer effects. nih.gov For example, phenazine (B1670421) derivatives, which are nitrogen-containing heterocyclic compounds, have demonstrated significant potential in these areas. nih.gov While structurally different, this highlights the potential for diverse biological activities arising from substitutions on a phenyl ring.

The synthesis of related compounds often involves multi-step processes. For example, the preparation of 2-(4-hydroxyphenyl)ethanol (B1682651) (p-tyrosol) has been achieved through the nitration of 2-phenylethanol, followed by reduction and hydrolysis. google.com The synthesis of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives, which showed potent xanthine (B1682287) oxidase inhibitory activity, also involves several synthetic steps. nih.gov These established synthetic methodologies for related structures provide a solid foundation for developing synthetic routes to this compound.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge from related compounds, there are significant knowledge gaps specifically concerning this compound. The primary gap is the lack of dedicated studies on its synthesis and biological activity.

Key Unexplored Research Avenues:

Optimized Synthesis: There is a need to develop and optimize a specific, high-yield synthetic route for this compound. While general methods for synthesizing similar alcohols exist, such as the Grignard reaction or reduction of corresponding carboxylic acids and esters, a tailored approach for this specific molecule has not been reported in academic literature. ncert.nic.in

Comprehensive Biological Screening: A thorough investigation into the biological activities of this compound is warranted. Based on the activities of related compounds, promising areas for investigation include its potential as an antimicrobial, anti-inflammatory, antioxidant, or anticancer agent. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Once initial biological activities are identified, comprehensive SAR studies would be crucial. This would involve synthesizing a library of derivatives with variations in the alkoxy and methyl groups on the phenyl ring to understand how these substitutions influence biological potency and selectivity.

Pharmacokinetic and Toxicological Profiling: For any potential therapeutic application, detailed studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are essential. Currently, no such data is available.

Applications in Materials Science: The potential of this compound and its derivatives in materials science remains unexplored. For instance, its structural features might lend themselves to the development of novel polymers or functional materials.

Prospective Methodological Advancements in this compound Research

Future research on this compound would benefit from the application of modern methodological advancements in chemical synthesis and analysis.

Potential Methodological Advancements:

Flow Chemistry for Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.org Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable production process.

High-Throughput Screening (HTS): To rapidly assess the biological activities of this compound and its derivatives, high-throughput screening assays can be employed. This would allow for the testing of a large number of compounds against various biological targets in a time- and cost-effective manner.

Advanced Analytical Techniques: For detailed characterization and purity assessment, advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. nih.gov Stability-indicating HPLC methods, as developed for other complex molecules, would be crucial for quality control. nih.gov

Computational Modeling and In Silico Studies: Molecular modeling and computational chemistry can play a significant role in predicting the biological activities and pharmacokinetic properties of this compound. nih.gov These in silico methods can help to prioritize synthetic targets and design more potent and selective analogs, thereby accelerating the drug discovery process.

Q & A

Q. What are the standard synthetic routes for 2-(4-Butoxy-3-methylphenyl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of a phenolic precursor. A common method is the Williamson ether synthesis, where 3-methyl-4-hydroxyphenethyl alcohol reacts with 1-bromobutane in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Optimization can include adjusting the molar ratio of reactants, reaction time, and temperature. For reproducibility, control experiments with inert atmospheres (e.g., nitrogen) are recommended to prevent oxidation of the alcohol group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the butoxy group (δ ~1.0–1.6 ppm for -CH2_2-CH2_2-CH2_2-CH3_3) and the aromatic protons (δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm1^{-1}), ether C-O (~1100 cm1^{-1}), and aromatic C=C (~1500 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 208.30 (C13_{13}H20_{20}O2_2) .

Q. How does the solubility of this compound vary with solvent polarity, and what implications does this have for experimental design?

The compound is moderately polar due to the ether and alcohol groups. It is soluble in ethanol, DMF, and dichloromethane but less so in water. Solvent choice impacts reaction efficiency and purification. For example, ethanol’s influence on acidity in mixed aqueous systems (as shown in related phenolic alcohols) suggests that solvent polarity adjustments can modulate reactivity during derivatization .

Q. What are the common oxidation and reduction pathways for this compound, and what reagents are typically employed?

  • Oxidation : The primary alcohol group can be oxidized to a ketone using CrO3_3 or KMnO4_4 under acidic conditions, yielding 2-(4-butoxy-3-methylphenyl)acetaldehyde .
  • Reduction : While the alcohol itself is a reduction product, further reduction (e.g., of ketone derivatives) may use NaBH4_4 or LiAlH4_4 .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) improve the yield of this compound synthesis?

RSM optimizes variables like temperature, reactant ratio, and solvent volume. For example, a central composite design can model interactions between parameters, with ethanol as a co-solvent to enhance miscibility . Statistical validation (e.g., ANOVA) identifies significant factors, reducing experimental runs while maximizing yield.

Q. How can contradictory data in spectroscopic characterization (e.g., conflicting NMR shifts) be resolved?

Contradictions often arise from impurities or solvent effects. Strategies include:

  • Multi-technique validation : Cross-checking NMR with IR and MS .
  • Deuterated solvent standardization : Using CDCl3_3 or DMSO-d6_6 for consistency.
  • Computational modeling : Comparing experimental shifts with density functional theory (DFT)-predicted values .

Q. What computational methods are suitable for predicting the environmental behavior of this compound?

Quantitative Structure-Property Relationship (QSPR) models and molecular dynamics simulations assess biodegradability and toxicity. For instance, the compound’s log PP (octanol-water partition coefficient) predicts bioaccumulation potential, while docking studies evaluate interactions with biological targets .

Q. What are the implications of structural analogs (e.g., alkylphenols) for assessing this compound’s environmental impact?

Alkylphenols like nonylphenol are known endocrine disruptors. The butoxy group in this compound may reduce toxicity compared to shorter-chain analogs, but long-term ecotoxicological studies are needed. Monitoring degradation products (e.g., phenolic metabolites) in aquatic systems is critical .

Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced biological activity?

Systematic SAR involves:

  • Functional group modifications : Replacing the butoxy group with isobutoxy or methoxy to alter lipophilicity.
  • Bioassay screening : Testing antimicrobial or antioxidant activity in vitro, referencing protocols for similar phenethyl alcohols .

Q. What future research directions are prioritized for this compound?

  • Biocatalytic synthesis : Exploring lipases or esterases for greener production .
  • Advanced applications : Investigating its role as a chiral auxiliary or in drug delivery systems.
  • Environmental fate analysis : Assessing photodegradation pathways and soil adsorption .

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